molecular formula C19H14BrN3OS B11354789 2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile CAS No. 669747-32-4

2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Cat. No.: B11354789
CAS No.: 669747-32-4
M. Wt: 412.3 g/mol
InChI Key: DGOPPGAAOXWPHD-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a 4-bromobenzylsulfanyl group at position 2, a hydroxy group at position 4, a 4-methylphenyl substituent at position 6, and a carbonitrile moiety at position 5. Below, we compare its structural, synthetic, and physicochemical properties with closely related analogs.

Properties

CAS No.

669747-32-4

Molecular Formula

C19H14BrN3OS

Molecular Weight

412.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H14BrN3OS/c1-12-2-6-14(7-3-12)17-16(10-21)18(24)23-19(22-17)25-11-13-4-8-15(20)9-5-13/h2-9H,11H2,1H3,(H,22,23,24)

InChI Key

DGOPPGAAOXWPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with 4-methylthiophenol to form 4-bromophenyl methyl sulfide. This intermediate is then reacted with ethyl cyanoacetate and urea under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the bromophenyl and methylphenyl groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Substituent Variations

The target compound’s key distinguishing feature is the 4-bromobenzylsulfanyl group. Structural analogs differ primarily in halogen substitution, sulfanyl group modifications, and functional group variations:

Compound Name Substituents (Position) Halogen Key Structural Features Reference
2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile (Target) 4-Br-benzylsulfanyl (2), OH (4), 4-MePh (6), CN (5) Br Bromine enhances electron-withdrawing effects, influencing reactivity and crystal packing .
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile 4-Cl-benzylsulfanyl (2), iPr (4), SPh (6), CN (5) Cl Chlorine substitution reduces steric bulk compared to Br; iPr and SPh alter solubility .
2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile Benzylsulfanyl (2), OH (4), 4-MePh (6), CN (5) H Absence of halogen reduces molecular weight (MW = 346) and polarizability .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-MeO-EtS (2), iPr (4), O (6), CN (5) Methoxyethyl group increases hydrophilicity; oxo group replaces hydroxy, affecting H-bonding .

Crystallographic Data

Crystal structures of analogs reveal variations in bond lengths and packing:

  • C–S Bond Lengths :
    • Target compound (analogous positions): ~1.76–1.82 Å (similar to C–S bonds in : 1.76 Å ).
    • 2-[(4-Chlorobenzyl)sulfanyl] analog: C–S = 1.78 Å, with Cl contributing to tighter packing via C–H···π interactions .
  • Dihedral Angles: The 4-bromobenzyl group in the target compound may induce larger dihedral angles (e.g., 46.3° in thiadiazole analogs) compared to non-halogenated derivatives .

Key Reactions

  • Target Compound : Likely synthesized via nucleophilic substitution, where a bromobenzylthiol reacts with a chloropyrimidine intermediate.
  • Chlorobenzyl Analogs: Prepared by refluxing thiophenol with chloropyrimidine in pyridine (85% yield) .
  • Methoxyethyl Derivative : Synthesized via alkylation of a tetrahydropyrimidine precursor with 1-bromo-2-methoxyethane in DMF (43% yield) .

Halogen Effects

  • Bromine’s higher atomic weight and polarizability may slow reaction kinetics compared to chlorine, as seen in lower yields for brominated analogs (e.g., 43% vs. 85% for Cl derivatives) .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (K) Solubility Trends Reference
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile 394–396 Low water solubility due to hydrophobic iPr and SPh groups .
2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile Not reported Higher solubility in polar solvents (e.g., ethanol) compared to halogenated analogs .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 386–388 Improved aqueous solubility due to methoxyethyl group .

Hydrogen Bonding and Crystal Packing

  • The target compound’s hydroxy group at position 4 facilitates intermolecular O–H···N hydrogen bonds, similar to the oxo group in .
  • Halogen Interactions: Bromine participates in C–Br···π interactions, enhancing crystal stability compared to non-halogenated analogs .

Biological Activity

The compound 2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its applications in medicinal chemistry, particularly focusing on its antimicrobial and antimalarial activities.

Chemical Structure and Properties

The chemical formula of the compound is C15H14BrN3OSC_{15}H_{14}BrN_3OS. Its structure features a bromobenzyl sulfanyl group, a hydroxyl group, and a carbonitrile moiety on the pyrimidine ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The synthetic route often utilizes starting materials such as 4-bromobenzyl chloride and appropriate sulfide reagents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including our compound of interest. For instance:

  • In vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria. Minimum inhibitory concentration (MIC) values were determined, with promising results indicating effective inhibition at low concentrations.
  • Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with essential metabolic pathways, potentially through inhibition of enzymes such as dihydrofolate reductase (DHFR) .

Antimalarial Activity

The biological evaluation against Plasmodium falciparum has also been conducted:

  • Inhibition Studies : The compound demonstrated notable inhibitory effects against PfDHFR, an important target in malaria treatment. IC50 values in biochemical assays indicated potent activity, suggesting its potential as a lead compound for further development .

Case Studies

  • Antimicrobial Evaluation : A study reported that derivatives similar to our compound showed inhibition zones ranging from 10 to 20 mm against Staphylococcus aureus and Escherichia coli. The most active derivative reached an MIC of 0.25 μg/mL .
  • Antimalarial Efficacy : Another research effort highlighted that compounds with structural similarities exhibited IC50 values in the low nanomolar range against drug-sensitive and resistant strains of P. falciparum, supporting further exploration of our target compound in this context .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.25 μg/mL
AntimicrobialEscherichia coli0.5 μg/mL
AntimalarialPlasmodium falciparumIC50 ~ 10 nM

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